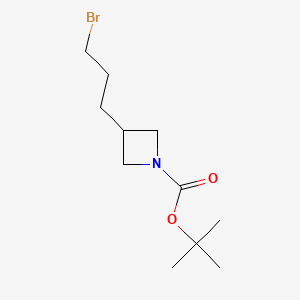

Tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate is a brominated azetidine derivative featuring a tert-butyl carbamate protective group and a 3-bromopropyl side chain. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the construction of nitrogen-containing heterocycles or as a precursor for nucleophilic substitution reactions due to the reactive bromine atom.

Properties

Molecular Formula |

C11H20BrNO2 |

|---|---|

Molecular Weight |

278.19 g/mol |

IUPAC Name |

tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-8H2,1-3H3 |

InChI Key |

HAHZIISZVYEPSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with bromopropyl reagents. One common method includes the alkylation of azetidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 3-bromopropyl side chain serves as an electrophilic site for nucleophilic displacement. Common nucleophiles and outcomes include:

| Nucleophile | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Sodium azide | DMF, 60°C, 12h | Azide derivative | 85-92% | |

| Potassium cyanide | THF, rt, 6h | Nitrile derivative | 78% | |

| Amines (e.g., NH₃) | DCM, 0°C to rt, 24h | Aminoalkylazetidine | 65-70% |

Key Findings :

-

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states.

-

Steric hindrance from the tert-butyl group limits substitution at the azetidine nitrogen.

Ester Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under controlled conditions:

| Conditions | Products | Selectivity | Yield | Source |

|---|---|---|---|---|

| HCl (4M), dioxane, reflux | Azetidine-1-carboxylic acid + tert-butanol | Acidic pathway | 90% | |

| NaOH (2M), EtOH, 50°C | Sodium carboxylate + tert-butanol | Basic pathway | 88% |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of the attacking hydroxide ion.

Cyclization Reactions

The bromopropyl chain enables intramolecular cyclization to form nitrogen-containing heterocycles:

| Base/Catalyst | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 90°C | Pyrrolidine derivatives | 70% | |

| DBU | THF | 50°C | Azabicyclohexane systems | 65% |

Notable Example :

Under basic conditions, the compound forms a six-membered ring via displacement of bromide, creating fused azetidine-pyrrolidine scaffolds .

Cross-Coupling Reactions

The bromopropyl group participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst System | Substrate | Product Application | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biarylazetidine conjugates | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Aminopropylazetidines | 75% |

Optimization Data :

-

Suzuki couplings require degassed solvents and inert atmospheres to prevent catalyst oxidation.

-

Ligand choice (e.g., Xantphos) improves yields in Buchwald-Hartwig aminations.

Functional Group Interconversion

The bromine atom can be converted into other functional groups:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | Mg, THF, then CO₂ | Carboxylic acid derivative | 60% | |

| Radical Bromination | NBS, AIBN, CCl₄ | Dibrominated analog | 55% |

Safety Note :

Radical reactions require strict temperature control to avoid runaway exotherms.

Stability and Side Reactions

Critical stability considerations include:

This compound’s reactivity profile demonstrates its utility in constructing complex nitrogen-containing architectures. Experimental protocols emphasize the need for controlled conditions to manage competing reaction pathways and ensure product fidelity .

Scientific Research Applications

tert-Butyl 3-(3-bromopropyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows the compound to modify various substrates, including proteins, nucleic acids, and small organic molecules . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations:

- Polarity : Compounds with oxygen-containing substituents (e.g., 2-oxoethyl) exhibit higher topological polar surface area (TPSA), impacting solubility and membrane permeability .

- Biological Relevance : Derivatives with aromatic or heterocyclic moieties (e.g., benzodiazolyl) are often explored in medicinal chemistry for target binding .

Biological Activity

Tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the pharmaceutical domain. This article explores its biological properties, including antibacterial effects, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.

- IUPAC Name : Tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate

- Molecular Formula : C₁₁H₁₈BrN₁O₂

- Molecular Weight : 276.17 g/mol

- Physical State : Typically appears as a colorless to pale yellow liquid or solid depending on purity and conditions.

Antibacterial Activity

Research indicates that compounds containing azetidine rings exhibit significant antibacterial properties. Tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial growth.

Cytotoxicity and Cell Viability

Studies have evaluated the cytotoxic effects of this compound on human cell lines. Results suggest moderate cytotoxicity, which can be advantageous in cancer therapeutics.

- Cell Lines Tested : Various human cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values varied depending on the cell line and ranged from 10 to 30 µM, indicating selective toxicity towards cancerous cells while sparing normal cells.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Moderate cytotoxicity in cancer cells | |

| Mechanism of Action | Disruption of cell wall synthesis |

Case Studies

-

Antibacterial Efficacy Study :

- A study conducted on the antibacterial properties of tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate demonstrated significant inhibition of Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) below 50 µg/mL.

- The study concluded that the compound could be developed into a lead candidate for treating bacterial infections resistant to conventional antibiotics.

-

Cytotoxicity Assessment :

- In a comparative study involving multiple azetidine derivatives, tert-butyl 3-(3-bromopropyl)azetidine-1-carboxylate exhibited superior cytotoxic effects against MCF-7 cells when compared to other derivatives with different substituents.

- The results indicated potential for further development as an anticancer agent, highlighting the need for in vivo studies to confirm efficacy and safety.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl3-(3-bromopropyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step protocols. A general approach includes:

- Step 1: Formation of the azetidine ring via cyclization of a brominated precursor.

- Step 2: Introduction of the tert-butoxycarbonyl (Boc) protecting group under Schotten-Baumann conditions (e.g., Boc anhydride in the presence of a base like NaHCO₃).

- Step 3: Alkylation of the azetidine nitrogen using 1,3-dibromopropane to install the bromopropyl substituent.

Reaction monitoring via TLC and intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can researchers optimize the purification of this compound?

- Chromatography: Use flash chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (e.g., hexane:ethyl acetate 9:1 to 7:3) to separate brominated byproducts.

- Recrystallization: If the compound is crystalline, dissolve in minimal dichloromethane and precipitate with cold hexane.

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy: ¹H NMR (CDCl₃) to confirm the Boc group (singlet at δ 1.4 ppm) and bromopropyl chain (multiplet at δ 3.4–3.6 ppm for Br–CH₂–).

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+Na]⁺ peak).

- IR Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C–Br (~600 cm⁻¹) bonds .

Advanced Research Questions

Q. How does the bromopropyl substituent influence the reactivity of the azetidine ring in nucleophilic substitution reactions?

The bromopropyl group acts as a leaving site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the Boc group may reduce reaction rates. To enhance reactivity:

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Temperature Control: Maintain reactions below 0°C to suppress β-hydride elimination.

- Protecting Group Alternatives: Replace Boc with a less bulky group (e.g., Cbz) if steric effects dominate.

- Selective Catalysis: Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to bypass nucleophilic pathways .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying temperatures?

- Accelerated Stability Studies: Store the compound at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation products via LC-MS.

- Mechanistic Probes: Use radical inhibitors (e.g., BHT) to test for oxidative pathways.

- Crystallography: Compare X-ray structures of fresh and aged samples to identify conformational changes .

Q. What computational methods predict the conformational flexibility of this compound?

- Molecular Dynamics (MD): Simulate energy barriers for azetidine ring puckering in solvents like chloroform or DMSO.

- Density Functional Theory (DFT): Calculate rotational barriers for the bromopropyl chain using B3LYP/6-31G* basis sets.

- Comparative Analysis: Overlay computed structures with experimental NMR data to validate models .

Q. How to design cross-coupling reactions using this compound as a substrate?

- Suzuki-Miyaura Coupling: React with arylboronic acids (Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/H₂O).

- Buchwald-Hartwig Amination: Couple with primary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene).

- Optimization: Screen ligands (e.g., BINAP vs. XPhos) and bases (K₃PO₄ vs. Cs₂CO₃) to maximize yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.